molecular formula C23H28F2N6O4S B12337147 (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B12337147
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-AVDPAMPWSA-N
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Description

The compound “(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a triazolopyrimidine core, a cyclopropylamine moiety, and a difluorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropylamine moiety, and the attachment of the difluorophenyl group. Common synthetic routes may include:

    Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylamine Moiety: This can be achieved through nucleophilic substitution reactions, where the cyclopropylamine is introduced to the triazolopyrimidine core.

    Attachment of the Difluorophenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the difluorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to form different derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions may introduce new functional groups to the difluorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.

Medicine

In medicinal chemistry, the compound holds potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core and the difluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The cyclopropylamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
  • (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of the difluorophenyl group, the triazolopyrimidine core, and the cyclopropylamine moiety in a single molecule provides it with distinct chemical and biological properties that may not be found in similar compounds.

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15-,16-,17+,19+,20-/m1/s1

InChI Key

OEKWJQXRCDYSHL-AVDPAMPWSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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